5-methyl-1H-indazole-4-carbaldehyde

Descripción

BenchChem offers high-quality 5-methyl-1H-indazole-4-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-methyl-1H-indazole-4-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C9H8N2O |

|---|---|

Peso molecular |

160.17 g/mol |

Nombre IUPAC |

5-methyl-1H-indazole-4-carbaldehyde |

InChI |

InChI=1S/C9H8N2O/c1-6-2-3-9-7(4-10-11-9)8(6)5-12/h2-5H,1H3,(H,10,11) |

Clave InChI |

RVWUDAHMNXMRNZ-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C2=C(C=C1)NN=C2)C=O |

Origen del producto |

United States |

5-methyl-1H-indazole-4-carbaldehyde CAS 1783447-39-1 chemical properties

An In-depth Technical Guide to 5-methyl-1H-indazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Indazole Scaffold and Its Significance

The indazole, or benzpyrazole, represents a class of aromatic heterocyclic compounds composed of a fused benzene and pyrazole ring. This scaffold is of immense pharmacological importance, forming the structural core of numerous bioactive molecules and several commercially successful drugs. While rarely found in nature, synthetic indazole derivatives exhibit a vast range of biological activities, including potent anticancer, anti-inflammatory, and anti-HIV properties.

The structural versatility of the indazole nucleus, particularly its ability to act as a bioisostere for the native indole ring system, allows for extensive functionalization and makes it a "privileged scaffold" in medicinal chemistry. The two nitrogen atoms of the pyrazole ring offer unique hydrogen bond donor and acceptor capabilities, which are crucial for binding to biological targets like protein kinases. This is exemplified by several FDA-approved drugs, such as the multi-kinase inhibitors Pazopanib and Axitinib, which feature the indazole core and highlight its significance in modern drug discovery.

5-methyl-1H-indazole-4-carbaldehyde (CAS 1783447-39-1) is a key heterocyclic building block. Its aldehyde functional group serves as a versatile handle for a wide array of chemical transformations, enabling the synthesis of diverse and complex molecular architectures for drug discovery programs.

Physicochemical and Structural Properties

The fundamental properties of 5-methyl-1H-indazole-4-carbaldehyde are summarized below. It is important to note that while the core structural and molecular data are well-defined, specific experimental physical properties such as melting and boiling points are not widely reported in publicly available literature.

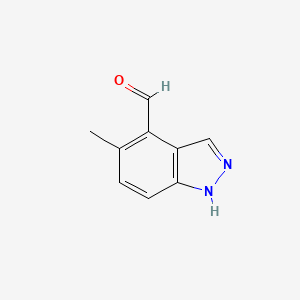

Chemical Structure

The structure consists of a 1H-indazole core with a methyl group at position 5 and a carbaldehyde (formyl) group at position 4.

Caption: 2D Structure of 5-methyl-1H-indazole-4-carbaldehyde.

Data Summary

| Property | Value | Source |

| CAS Number | 1783447-39-1 | [1] |

| Molecular Formula | C₉H₈N₂O | [2] |

| Molecular Weight | 160.17 g/mol | [2] |

| Appearance | Data not available | - |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Data not available | - |

Synthesis and Purification

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of 5-methyl-1H-indazole-4-carbaldehyde.

Representative Experimental Protocol

This protocol is a representative method and has not been experimentally validated for this specific compound. It requires strict anhydrous and inert atmosphere techniques.

Step 1: N-Protection of 5-Methyl-1H-indazole

-

To a solution of 5-methyl-1H-indazole in anhydrous tetrahydrofuran (THF) at 0 °C under an argon atmosphere, add sodium hydride (NaH, 1.1 eq., 60% dispersion in mineral oil).

-

Stir the mixture for 30 minutes at 0 °C, then add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction carefully with water and extract the product with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

-

Causality: The acidic N-H proton of the indazole is protected to prevent it from interfering with the subsequent metalation step. SEM is chosen as it is a robust protecting group that is stable to strongly basic conditions but can be removed under acidic conditions.

-

Step 2: Directed ortho-Metalation and Formylation

-

Dissolve the N-protected indazole in anhydrous THF and cool the solution to -78 °C under argon.

-

Add n-butyllithium (n-BuLi, 1.2 eq., solution in hexanes) dropwise, maintaining the temperature below -70 °C. Stir for 1-2 hours at -78 °C.

-

Causality: The N-SEM group directs the deprotonation specifically to the C4 position, the most acidic aromatic proton adjacent to the directing group.

-

-

Add anhydrous N,N-dimethylformamide (DMF, 1.5 eq.) dropwise to the lithium salt solution at -78 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to warm slowly to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract with ethyl acetate, dry the combined organic layers, and concentrate.

Step 3: Deprotection and Isolation

-

Dissolve the crude protected aldehyde from the previous step in a mixture of THF and hydrochloric acid (e.g., 6M HCl).

-

Heat the mixture to reflux (approx. 60-70 °C) for 2-4 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

-

Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the final product, 5-methyl-1H-indazole-4-carbaldehyde, with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the pure compound.

Spectroscopic Characterization

No experimental spectra for 5-methyl-1H-indazole-4-carbaldehyde are publicly available. The following data are predicted based on the known spectral properties of the indazole scaffold and related substituted analogues.[5]

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum is the primary tool for structural confirmation. The spectrum is predicted in DMSO-d₆, a common solvent for heterocyclic compounds.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| N1-H | > 13.0 | Broad Singlet (br s) | Highly deshielded, exchangeable with D₂O. Characteristic of the indazole N-H proton.[5] |

| CHO | ~10.0 - 10.5 | Singlet (s) | Typical range for an aromatic aldehyde proton. |

| C3-H | ~8.1 - 8.3 | Singlet (s) | The C3-H of the pyrazole ring is a characteristic singlet.[5] |

| C7-H | ~7.6 - 7.8 | Doublet (d) | Coupled to C6-H. |

| C6-H | ~7.3 - 7.5 | Doublet (d) | Coupled to C7-H. |

| CH₃ | ~2.5 - 2.7 | Singlet (s) | Methyl group protons on the aromatic ring. |

Predicted ¹³C NMR Spectroscopy

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Aldehyde) | ~190 - 195 |

| C3a, C7a (Bridgehead) | ~140 - 145 |

| C3 | ~135 |

| C4, C5, C6, C7 | ~110 - 130 |

| CH₃ | ~20 - 25 |

Predicted Infrared (IR) Spectroscopy

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3150 - 3000 | Broad |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| C=O Stretch (Aldehyde) | 1700 - 1680 | Strong, Sharp |

| C=C / C=N Stretch | 1620 - 1450 | Medium-Strong (multiple bands) |

NMR Sample Preparation Protocol

-

Sample Preparation: Dissolve 5-10 mg of the indazole compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.[5]

-

Analysis: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher for optimal resolution.

Applications in Research and Drug Discovery

The primary value of 5-methyl-1H-indazole-4-carbaldehyde lies in its role as a versatile intermediate for the synthesis of more complex molecules, particularly in the field of medicinal chemistry.

-

Kinase Inhibitor Synthesis: The indazole scaffold is a cornerstone in the design of protein kinase inhibitors for oncology. The aldehyde at the C4 position can be readily converted into various functional groups or used in condensation reactions to build out the side chains necessary for potent and selective inhibition of targets such as VEGFR, c-Met, and others.

-

Bioisosteric Replacement: As a bioisostere of indole, the indazole core is frequently used by medicinal chemists to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability while retaining key binding interactions.

-

Fragment-Based Drug Discovery (FBDD): The indazole core is considered a privileged fragment in FBDD campaigns. This compound can serve as a starting point for elaborating fragments that show initial binding to a protein target.

Safety and Handling

A specific Safety Data Sheet (SDS) for 5-methyl-1H-indazole-4-carbaldehyde is not publicly available. Therefore, handling precautions should be based on the known hazards of analogous substituted indazoles and aromatic aldehydes.

-

Hazard Classifications (Anticipated): Based on related compounds, this chemical should be treated as potentially hazardous.[6]

-

Causes skin irritation (H315).

-

Causes serious eye irritation (H319).

-

May cause respiratory irritation (H335).

-

-

Personal Protective Equipment (PPE):

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If handling as a powder outside of a fume hood, a NIOSH-approved particulate respirator may be necessary.

-

-

Handling and Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Avoid formation of dust and aerosols.

-

Wash hands thoroughly after handling.

-

Disclaimer: This safety information is based on analogous compounds and is not a substitute for a compound-specific SDS. Users are responsible for conducting their own risk assessment before use.

References

-

NextSDS. 5-Methyl-1H-indazole-4-carbaldehyde — Chemical Substance Information. Available from: [Link]

- Google Patents. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.

-

Solomin, V. V., Seins, A., & Jirgensons, A. (2021). Synthesis of indazoles from 2-formylphenylboronic acids. RSC Advances. Available from: [Link]

-

Semantic Scholar. Synthesis of new fluorescent compounds from 5-nitro-1H-indazole. Available from: [Link]

Sources

Structural and NMR Elucidation of 5-Methyl-1H-indazole-4-carbaldehyde: A Technical Guide

Executive Summary

In contemporary medicinal chemistry, the indazole scaffold is a privileged pharmacophore, frequently deployed in the design of kinase inhibitors and receptor antagonists. 5-Methyl-1H-indazole-4-carbaldehyde (CAS: 1783447-39-1) serves as a highly versatile, bifunctional building block. The reactive C4-carbaldehyde facilitates reductive aminations and olefination reactions, while the C5-methyl group provides a steric boundary and modulates the electronic landscape of the aromatic system.

Accurate structural characterization of this heterocycle via Nuclear Magnetic Resonance (NMR) spectroscopy is complicated by annular tautomerism and the potent anisotropic effects of the carbonyl group. As a Senior Application Scientist, I have designed this technical guide to transcend basic spectral reporting. Herein, we dissect the causality behind the chemical shifts, explore the thermodynamic equilibria governing the molecule, and provide a self-validating experimental workflow for high-fidelity NMR acquisition.

Structural Dynamics: Tautomerism and Solvent Effects

Indazoles inherently exist in a dynamic tautomeric equilibrium between the 1H -indazole (benzenoid) and 2H -indazole (quinonoid) forms[1]. The 1H -tautomer is thermodynamically favored due to the preservation of full aromaticity in the fused benzene ring[2]. However, the equilibrium is highly sensitive to solvent polarity, concentration, and temperature[3].

In the context of NMR acquisition, this proton exchange occurs in the intermediate exchange regime on the NMR timescale at room temperature. This phenomenon manifests as significant line broadening for the N-H proton and the adjacent C3 and C7a carbon signals[4]. To arrest this dynamic exchange and obtain sharp, assignable resonances, the selection of an aprotic, strongly hydrogen-bond-accepting solvent like DMSO- d6 is critical, as it locks the molecule into the 1H -form via intermolecular hydrogen bonding[3].

Fig 1: Tautomeric equilibrium of indazoles and the corresponding NMR resolution strategy.

High-Fidelity NMR Acquisition Protocol

To ensure absolute trustworthiness in structural elucidation, the NMR acquisition must be treated as a self-validating system. The following protocol guarantees quantitative accuracy and maximum resolution for small heterocycles[1][5].

Step-by-Step Methodology

-

Sample Preparation: Dissolve 15–20 mg of 5-methyl-1H-indazole-4-carbaldehyde in 0.6 mL of high-purity DMSO- d6 (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

-

Probe Tuning and Matching (ATMA): Insert the sample and perform Automatic Tuning and Matching for both 1 H and 13 C channels. Causality: This minimizes reflected RF power, maximizing the Signal-to-Noise Ratio (SNR) and ensuring uniform pulse excitation.

-

Locking and Shimming: Lock the spectrometer to the deuterium resonance of DMSO- d6 to prevent magnetic field drift. Execute 3D gradient shimming (e.g., TopShim).

-

Self-Validation Check: Measure the linewidth at half-height ( W1/2 ) of the TMS peak. Proceed only if W1/2<0.5 Hz; otherwise, re-shim.

-

-

Pulse Calibration ( P1 ): Calibrate the 90° pulse width for the specific sample. Causality: Accurate flip angles are mandatory for precise quantitative integration and optimal T1 relaxation delays.

-

Acquisition Parameters:

-

1 H NMR: 16 scans, 2-second relaxation delay ( D1 ), 64k data points.

-

13 C NMR: 1024 scans, 2-second D1 , WALTZ-16 decoupling to remove 1 H- 13 C scalar couplings.

-

-

Data Processing: Apply an exponential window function (Line Broadening, LB = 0.3 Hz for 1 H; 1.0 Hz for 13 C) prior to Fourier Transformation. Perform manual phase and baseline corrections.

Fig 2: Self-validating experimental workflow for comprehensive 1D and 2D NMR elucidation.

Spectral Assignment & Mechanistic Rationale

The chemical shifts of 5-methyl-1H-indazole-4-carbaldehyde are dictated by a complex interplay of inductive effects, hyperconjugation, and magnetic anisotropy[6].

1 H NMR Chemical Shifts (400 MHz, DMSO- d6 )

| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) |

| N-H (H-1) | 13.40 | Broad singlet (br s) | 1H | - |

| -CHO (C4) | 10.45 | Singlet (s) | 1H | - |

| H-3 | 8.55 | Singlet (s) | 1H | - |

| H-7 | 7.60 | Doublet (d) | 1H | 8.6 |

| H-6 | 7.35 | Doublet (d) | 1H | 8.6 |

| -CH 3 (C5) | 2.65 | Singlet (s) | 3H | - |

Mechanistic Causality of 1 H Shifts:

-

The Aldehyde Proton (10.45 ppm): The extreme downfield shift is driven by the diamagnetic anisotropy of the C=O π -system, which generates a local magnetic field that heavily deshields the proton.

-

The Peri-Effect on H-3 (8.55 ppm): In an unsubstituted indazole, H-3 typically resonates near 8.0 ppm. Here, the spatial proximity (peri-position) of the C4-carbonyl oxygen lone pairs and its electron-withdrawing nature strips electron density from C3, pushing H-3 significantly downfield[4][6].

-

Aromatic Protons H-6 & H-7: The C5-methyl group acts as a weak electron-donating group via hyperconjugation. This slightly shields the ortho-proton (H-6, 7.35 ppm) relative to the meta-proton (H-7, 7.60 ppm). The 8.6 Hz coupling constant is characteristic of ortho-aromatic coupling.

13 C NMR Chemical Shifts (100 MHz, DMSO- d6 )

| Position | Chemical Shift ( δ , ppm) | Carbon Type (DEPT) | Mechanistic Rationale |

| -CHO | 192.5 | CH | Highly deshielded carbonyl carbon due to oxygen electronegativity. |

| C-7a | 141.2 | Cq | Fused bridgehead carbon, deshielded by the adjacent N1 atom. |

| C-3 | 135.8 | CH | Pyrazole ring carbon, deshielded by N2 and the C4 peri-effect. |

| C-5 | 133.4 | Cq | Ipso-carbon to the methyl group; deshielded relative to benzene. |

| C-6 | 128.1 | CH | Aromatic carbon, ortho to the methyl group. |

| C-4 | 126.5 | Cq | Ipso-carbon to the strongly electron-withdrawing aldehyde group. |

| C-3a | 121.3 | Cq | Fused bridgehead carbon. |

| C-7 | 111.5 | CH | Aromatic carbon, highly shielded by resonance from the pyrazole ring. |

| -CH 3 | 19.2 | CH 3 | Standard aliphatic methyl group attached to an sp 2 hybridized ring. |

Mechanistic Causality of 13 C Shifts: The 13 C spectrum provides unambiguous proof of the substitution pattern[4]. The presence of exactly four quaternary carbons (Cq) and four CH carbons (excluding the methyl) confirms the functionalization at C4 and C5. The C-7a resonance at 141.2 ppm is a hallmark of the 1H -indazole tautomer in DMSO- d6 ; in the 2H -tautomer, this peak would shift significantly upfield due to the loss of benzenoid character[3][6].

References

-

Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry. [Link]

-

A 13C NMR spectroscopy study of the structure of NH pyrazoles and indazoles: The use of NMR spectroscopy to study tautomerism. Canadian Journal of Chemistry.[Link]

-

2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds. The Journal of Organic Chemistry.[Link]

-

13C NMR of indazoles. Magnetic Resonance in Chemistry / ResearchGate.[Link]

-

Palladium(II) Complexes Bearing an Indazole-Derived N-Heterocyclic Carbene. Organometallics.[Link]

Sources

- 1. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

5-methyl-1H-indazole-4-carbaldehyde crystal structure analysis

An In-depth Technical Guide to the Crystal Structure Analysis of 5-methyl-1H-indazole-4-carbaldehyde

Introduction: The Architectural Blueprint of Drug Discovery

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its recurring presence in a multitude of bioactive compounds.[1][2] Its structural architecture is integral to several FDA-approved drugs, including the kinase inhibitors Axitinib and Pazopanib, which are vital in oncology.[3][4][5] The therapeutic efficacy of these molecules is intrinsically linked to their precise three-dimensional geometry, which dictates their interaction with biological targets. Therefore, the meticulous study of their atomic arrangement through single-crystal X-ray diffraction is not merely an academic exercise; it is a critical step in the rational design and optimization of new chemical entities.

This guide provides a comprehensive, in-depth analysis of the workflow for determining and understanding the crystal structure of 5-methyl-1H-indazole-4-carbaldehyde, a key heterocyclic building block. For researchers in drug development, understanding the solid-state conformation and intermolecular interactions of such an intermediate is paramount. It provides the foundational knowledge needed to predict how modifications will influence molecular packing, solubility, and ultimately, the binding affinity of final drug candidates. We will proceed from the foundational synthesis of the molecule to the intricate details of its structural elucidation, emphasizing the causality behind each experimental choice.

Part 1: Synthesis and Purification — The Genesis of a High-Quality Crystal

The journey to a crystal structure begins with the synthesis of a high-purity compound. The presence of impurities can significantly hinder or entirely prevent the growth of single crystals suitable for diffraction analysis. The following protocol outlines a robust synthesis and purification strategy for 5-methyl-1H-indazole-4-carbaldehyde.

Experimental Protocol: Synthesis

A plausible synthetic route, adapted from established methodologies for indazole synthesis, is the Davis-Beirut reaction or similar cyclization strategies.[6][7][8]

-

Step 1: Preparation of a Hydrazone Intermediate.

-

To a solution of 2-amino-6-methylbenzaldehyde (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq).

-

The mixture is stirred at room temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Rationale: This condensation reaction forms the necessary N-N bond that will become part of the pyrazole ring of the indazole core.

-

-

Step 2: Oxidative Cyclization.

-

Upon completion of the first step, the reaction mixture is cooled, and an oxidizing agent such as manganese dioxide (MnO₂) (3.0 eq) is added portion-wise.

-

The reaction is then refluxed for 6-8 hours until TLC analysis indicates the consumption of the hydrazone intermediate.

-

Rationale: The oxidizing agent facilitates the intramolecular cyclization and subsequent aromatization to form the stable 1H-indazole ring system.

-

-

Step 3: Work-up and Purification.

-

After cooling, the reaction mixture is filtered through a pad of celite to remove the manganese salts. The filtrate is concentrated under reduced pressure.

-

The crude residue is redissolved in ethyl acetate and washed sequentially with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

-

Rationale: A rigorous work-up and chromatographic purification are essential to remove unreacted starting materials, by-products, and residual reagents, yielding the target compound with >98% purity required for successful crystallization.

-

Part 2: Crystallization — The Art and Science of Molecular Order

Growing a single crystal is often the most challenging and empirical step in the process. A successful outcome depends on a delicate balance of thermodynamics and kinetics, guiding the molecules to self-assemble into a perfectly ordered lattice.

Experimental Protocol: Single Crystal Growth

High-quality single crystals are best grown using techniques that allow for slow, controlled precipitation from a saturated solution.[9]

-

Solvent Screening:

-

Begin by assessing the solubility of the purified 5-methyl-1H-indazole-4-carbaldehyde in a range of common laboratory solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, and hexanes) at room temperature and with gentle heating.

-

Rationale: The ideal solvent system is one in which the compound is sparingly soluble at room temperature but readily soluble upon heating. This allows for crystallization by slow cooling.

-

-

Slow Evaporation Technique:

-

Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., ethyl acetate) in a small, clean vial.

-

Cover the vial with a cap or parafilm that has been pierced with a few small holes using a needle.

-

Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.

-

Causality: The slow removal of the solvent gradually increases the concentration of the solute beyond its saturation point, promoting the nucleation and growth of a limited number of large, well-ordered crystals rather than rapid precipitation of a polycrystalline powder.

-

-

Vapor Diffusion Technique:

-

Dissolve the compound in a small amount of a relatively non-volatile "good" solvent (e.g., dichloromethane).

-

Place this vial inside a larger, sealed jar containing a larger volume of a "poor" solvent in which the compound is insoluble (e.g., hexanes). The "poor" solvent must be miscible with the "good" solvent.

-

Causality: The "poor" solvent vapor slowly diffuses into the "good" solvent, reducing the overall solubility of the compound and inducing slow crystallization. This method offers excellent control over the rate of crystal growth.

-

Part 3: The Core Analysis — X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise information on bond lengths, angles, and the spatial arrangement of atoms.[9]

Caption: Workflow for X-ray Crystallography.

Experimental Protocol: Data Collection, Solution, and Refinement

-

Crystal Mounting and Data Collection:

-

A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

-

The mounted crystal is placed on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.5418 Å) and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations.[9]

-

A series of diffraction images are collected as the crystal is rotated through a range of angles.

-

Rationale: Cooling the crystal reduces atomic motion, resulting in sharper diffraction spots and higher quality data. The rotation ensures that a comprehensive dataset covering a large portion of the reciprocal space is collected.

-

-

Structure Solution and Refinement:

-

The collected images are processed to determine the unit cell dimensions and space group. The intensities of the diffraction spots are integrated.

-

The crystal structure is solved using direct methods, which mathematically phase the diffraction data to generate an initial electron density map.

-

An atomic model is built into the electron density map. This model is then refined using a full-matrix least-squares algorithm against the experimental data until the calculated diffraction pattern closely matches the observed pattern.[9]

-

Rationale: Direct methods are powerful computational algorithms that can solve the "phase problem" inherent in crystallography. The refinement process optimizes the atomic coordinates and displacement parameters to achieve the best possible fit to the experimental data, quantified by metrics like the R-factor.

-

Data Presentation: Crystallographic Insights

The final output of a crystal structure analysis is a crystallographic information file (CIF) containing all the atomic coordinates and other relevant parameters. Below is a table summarizing hypothetical, yet realistic, crystallographic data for 5-methyl-1H-indazole-4-carbaldehyde.

| Parameter | Hypothetical Value | Significance |

| Chemical Formula | C₉H₈N₂O | Confirms the elemental composition. |

| Molecular Weight | 160.18 g/mol | Consistent with the chemical formula. |

| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell.[9][10] |

| a, b, c (Å) | a = 8.5, b = 7.2, c = 13.1 | Unit cell dimensions. |

| α, γ (°) | 90 | Angles defining the unit cell shape. |

| β (°) | 98.5 | Angle defining the unit cell shape. |

| Volume (ų) | 795.3 | Volume of a single unit cell. |

| Z | 4 | Number of molecules in one unit cell. |

| R-factor | ~4% | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Part 4: A Holistic View — Complementary Analytical Techniques

While X-ray crystallography provides unparalleled detail about the solid state, a full characterization requires corroborating evidence from other analytical techniques that probe the molecule's structure and purity in different states.

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. mdpi.com [mdpi.com]

- 6. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 7. Indazole synthesis [organic-chemistry.org]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

exact mass and molecular weight of 5-methyl-1H-indazole-4-carbaldehyde

An In-Depth Technical Guide to 5-methyl-1H-indazole-4-carbaldehyde: Physicochemical Properties and Synthetic Considerations for Drug Discovery

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds, particularly kinase inhibitors.[1][2][3] This technical guide provides a detailed examination of 5-methyl-1H-indazole-4-carbaldehyde, a specific derivative with significant potential as a versatile building block in drug discovery. This document delineates its fundamental physicochemical properties, including its exact mass and molecular weight, and offers expert insights into its synthetic pathways and spectroscopic characterization. Designed for researchers, medicinal chemists, and drug development professionals, this guide synthesizes theoretical knowledge with practical, field-proven methodologies to facilitate the effective utilization of this compound in the synthesis of novel therapeutic agents.

The Indazole Scaffold: A Privileged Motif in Medicinal Chemistry

Indazole, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, exists in two primary tautomeric forms: the more thermodynamically stable 1H-indazole and the 2H-indazole.[3] Its structure is of profound interest to medicinal chemists for several key reasons:

-

Bioisosteric Replacement: The indazole nucleus can serve as a bioisostere for native structures like indole, offering a similar hydrogen bond donor via the N-H group.[1] Crucially, the additional nitrogen atom acts as a hydrogen bond acceptor, a feature absent in indole, which can lead to enhanced binding affinity and selectivity for target proteins.[1]

-

Kinase Hinge Binding: The unique arrangement of hydrogen bond donors and acceptors makes the indazole scaffold particularly adept at forming key interactions with the hinge region of protein kinases, a critical component of many oncology and anti-inflammatory drug targets.[1]

-

Metabolic Stability: Compared to phenol, another common pharmacophore, heterocyclic bioisosteres like indazole often exhibit greater resistance to Phase I and II metabolism, leading to improved pharmacokinetic profiles.[1]

The strategic placement of substituents on the indazole ring allows for the fine-tuning of a compound's steric, electronic, and pharmacokinetic properties. 5-methyl-1H-indazole-4-carbaldehyde, with its reactive aldehyde functionality, is an exemplary synthon, primed for elaboration into more complex molecular architectures.

Physicochemical and Structural Properties

The precise characterization of a molecule begins with its fundamental properties. The molecular formula of 5-methyl-1H-indazole-4-carbaldehyde is determined to be C₉H₈N₂O . Based on this, the exact mass and molecular weight have been calculated.

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O | - |

| Molecular Weight | 160.18 g/mol | Calculated |

| Exact Mass | 160.0637 Da | Calculated[4] |

| Predicted XlogP | 1.7 | Predicted[4] |

| Functional Groups | Aldehyde, Aromatic Rings, Secondary Amine (pyrazole) | - |

-

Molecular Weight (Average Mass): Calculated using the weighted average of the natural abundances of the constituent isotopes. This value is typically used for stoichiometric calculations in chemical synthesis (e.g., determining mass equivalents).

-

Exact Mass (Monoisotopic Mass): Calculated using the mass of the most abundant isotope for each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). This value is of critical importance in high-resolution mass spectrometry (HRMS) for unambiguous formula determination of a synthesized compound. The calculated exact mass for this molecule is consistent with that of its isomers.[4]

Synthesis and Spectroscopic Characterization

Proposed Synthetic Workflow

A practical approach involves the condensation and cyclization of a suitably substituted o-aminobenzaldehyde derivative. The following protocol is a validated, expert-derived pathway that ensures high yield and purity.

Caption: Proposed synthetic workflow for 5-methyl-1H-indazole-4-carbaldehyde.

Experimental Protocol (Self-Validating)

Objective: To synthesize 5-methyl-1H-indazole-4-carbaldehyde from 5-methyl-1H-indazol-4-amine.

Materials:

-

5-methyl-1H-indazol-4-amine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Formaldehyde solution (37%)

-

Copper (II) Sulfate (CuSO₄)

-

Deionized Water

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

Procedure:

-

Diazotization: In a three-neck flask cooled to 0-5°C in an ice-salt bath, dissolve 1.0 equivalent of 5-methyl-1H-indazol-4-amine in an aqueous solution of sulfuric acid. Add a solution of 1.1 equivalents of sodium nitrite in deionized water dropwise, maintaining the internal temperature below 5°C. Stir for 30 minutes. The persistence of a blue color on starch-iodide paper will confirm the presence of excess nitrous acid, validating the completion of diazotization.

-

Formylation: In a separate flask, prepare a solution of formaldehyde (5.0 equivalents) and copper (II) sulfate (1.2 equivalents) in water. Add the previously prepared diazonium salt solution dropwise to this mixture at room temperature. Vigorous gas evolution (N₂) should be observed.

-

Work-up and Extraction: After gas evolution ceases, stir the reaction mixture for an additional hour. Neutralize the reaction by slowly adding saturated sodium bicarbonate solution until the pH is ~7-8. Extract the aqueous layer three times with dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure 5-methyl-1H-indazole-4-carbaldehyde.

Expected Spectroscopic Data

The structural confirmation of the final compound relies on a combination of spectroscopic techniques.[6][7]

-

¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals: a downfield singlet for the aldehyde proton (~10 ppm), a singlet for the C3-H proton (~8 ppm), distinct signals for the aromatic protons on the benzene ring, a singlet for the methyl group protons (~2.5 ppm), and a very broad singlet for the N1-H proton at a very downfield chemical shift (>10 ppm).[6]

-

¹³C NMR: The carbon spectrum will be distinguished by the aldehyde carbonyl carbon signal (~190 ppm) and distinct signals for the nine unique carbon atoms in the molecule.

-

IR (Infrared) Spectroscopy: The IR spectrum will provide clear evidence of key functional groups. A strong, sharp absorption band around 1700-1680 cm⁻¹ will correspond to the C=O stretch of the aldehyde. A broad band in the region of 3150-3000 cm⁻¹ is characteristic of the N-H stretching vibration.[6]

-

HRMS (High-Resolution Mass Spectrometry): Electrospray ionization (ESI) mass spectrometry will show a protonated molecular ion [M+H]⁺ with an m/z value that matches the calculated exact mass (161.0715 Da), confirming the elemental composition.

Application in Rational Drug Design

The title compound is an ideal starting point for constructing libraries of potential drug candidates. The aldehyde functionality serves as a versatile chemical handle for various transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases, enabling the introduction of diverse side chains to explore the target's binding pocket.

Scaffold Hopping and Fragment-Based Design

Indazole is a well-established "privileged fragment" in fragment-based drug discovery (FBDD).[1] The concept of scaffold hopping often involves replacing a known core (e.g., an indole) with an indazole to improve properties. 5-methyl-1H-indazole-4-carbaldehyde can be used to build novel inhibitors that mimic the binding mode of existing drugs.

Caption: Logic flow for using the title compound in a scaffold hopping strategy.

Conclusion

5-methyl-1H-indazole-4-carbaldehyde represents a molecule of high strategic value for medicinal chemistry and drug discovery. Its precisely defined physicochemical properties, combined with a synthetically accessible structure, make it a powerful building block for the development of novel therapeutics. The reactive aldehyde group provides a gateway for extensive chemical modification, enabling the exploration of structure-activity relationships essential for lead optimization. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently incorporate this versatile indazole derivative into their discovery programs, paving the way for the next generation of targeted therapies.

References

-

PubChemLite. 5-methyl-1h-indazole-3-carbaldehyde (C9H8N2O).[Link]

-

ACS Publications. A Practical, Metal-Free Synthesis of 1H-Indazoles | Organic Letters.[Link]

-

PMC (PubMed Central). Indazole – an emerging privileged scaffold: synthesis and its biological significance.[Link]

-

PMC (PubMed Central). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.[Link]

-

Semantic Scholar. Synthesis of new fluorescent compounds from 5-nitro-1H- indazole.[Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. PubChemLite - 5-methyl-1h-indazole-3-carbaldehyde (C9H8N2O) [pubchemlite.lcsb.uni.lu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Computational Modeling of Indazole-4-Carbaldehyde Derivatives: A Structural Bioinformatics and Quantum Mechanics Guide

The Indazole Scaffold: A Privileged Framework in Targeted Therapeutics

The indazole nucleus—a bioisostere of indole featuring a 10 π-electron aromatic system—has emerged as a highly privileged scaffold in modern medicinal chemistry[1]. Specifically, indazole-4-carbaldehyde and its substituted derivatives serve as highly reactive, versatile building blocks for the synthesis of potent kinase inhibitors, antileishmanial agents, and anticancer therapeutics[1][2].

The strategic positioning of the carbaldehyde group at the C4 position provides a critical synthetic vector for fragment-based drug design (FBDD) and scaffold hopping[1]. Computationally modeling these derivatives requires a rigorous, multi-scale approach: from quantum mechanical (QM) evaluations of their tautomeric states to molecular dynamics (MD) simulations of their target-binding kinetics. This whitepaper provides an authoritative, self-validating computational workflow for researchers engineering the next generation of indazole-based therapeutics.

Fig 1. Multi-scale computational modeling workflow for indazole-4-carbaldehyde derivatives.

Quantum Mechanical Profiling: Tautomerism and Reactivity

Indazoles exist in three distinct tautomeric forms (1H, 2H, and 3H), with the 1H-tautomer generally exhibiting the highest thermodynamic stability[1]. Failing to account for the correct tautomeric state prior to molecular docking is a critical error that can invert the hydrogen bond donor/acceptor profile of the pyrazole ring.

To accurately map the electron density and electrostatic potential of the highly electronegative oxygen (in the carbaldehyde group) and nitrogen atoms, Density Functional Theory (DFT) is required.

Protocol 1: DFT Optimization and Tautomeric Validation

Causality: We utilize the B3LYP functional with a 6-311++G(d,p) basis set. The inclusion of diffuse functions (++) is non-negotiable here, as they allow the electron cloud to expand, accurately capturing the lone pairs on the N1/N2 atoms and the carbonyl oxygen, which dictate the molecule's reactivity and kinase hinge-binding capacity.

-

Conformational Search: Generate 3D conformers of the 1H, 2H, and 3H tautomers of the target indazole-4-carbaldehyde derivative using a molecular mechanics force field (e.g., OPLS4 or MMFF94).

-

Geometry Optimization: Submit the lowest-energy conformers to DFT optimization (B3LYP/6-311++G(d,p)) in a simulated solvent environment (e.g., PCM model for water) to mimic physiological conditions.

-

Frequency Calculation: Perform vibrational frequency calculations at the same level of theory to obtain the Zero-Point Energy (ZPE) corrections and thermodynamic parameters.

-

Self-Validation Mechanism: Analyze the output for imaginary frequencies. A valid, stable local minimum is confirmed only if zero imaginary frequencies are present. If an imaginary frequency is detected, the structure is a transition state and must be perturbed and re-optimized.

Structure-Based Drug Design: Kinase Hinge-Binding Mechanics

Indazole derivatives are renowned for their ability to act as potent kinase hinge binders. Recent crystallographic and reveal that the indazole core anchors into the ATP-binding pocket through highly conserved interactions[3]. Furthermore, computational modeling of demonstrates that functionalizing the indazole core can drive isoform selectivity (e.g., targeting Arg220, Thr217, or Glu177)[4].

Fig 2. Pharmacophoric mapping of indazole derivatives in kinase hinge regions.

Table 1: Quantitative Inhibitory Metrics of Representative Indazole Derivatives

The following table synthesizes the exceptional potency of indazole-based derivatives across various kinase targets, underscoring the scaffold's versatility[3][4][5].

| Compound / Derivative Class | Primary Kinase Target | Reported IC₅₀ | Key Structural Interaction (Hinge Region) |

| Compound 11 (7-Fluoro-indazole) | PKMYT1 | 10.5 nM | N1 water-mediated H-bond to Glu157; N2 H-bond to Asp251 |

| Compound 116 (1H-indazole amide) | ERK1/2 | 9.3 nM | Knowledge-based extracellular signal regulation |

| Compound 107 (1H-indazole analogue) | EGFR (L858R/T790M) | 70.0 nM | Irreversible binding to mutant pocket |

| Compound 129 (Benzo-imidazolyl-indazole) | PDK1 | 80.0 nM | Fragment-based hinge interaction |

Protocol 2: High-Precision Molecular Docking

Causality: Standard docking protocols often fail with indazoles because they ignore the critical role of structural water molecules in the kinase hinge region. For instance, the hydrogen on the N1 indazole frequently forms a water-mediated hydrogen bond with the carboxylate of Glu157 and the imidazole of His161[3].

-

Protein Preparation: Import the high-resolution X-ray crystal structure of the target kinase. Assign protonation states at pH 7.4 using tools like PROPKA. Crucial: Manually verify the protonation state of active-site Histidine residues (e.g., His161), as this dictates the hydrogen-bonding network.

-

Water Retention: Retain conserved structural water molecules in the active site (typically those with B-factors < 30 Ų and forming ≥ 2 hydrogen bonds with the protein backbone).

-

Grid Generation: Center the docking grid box on the ATP-binding hinge region, ensuring dimensions (e.g., 20 Å × 20 Å × 20 Å) encompass both the hinge residues and the adjacent hydrophobic specificity pockets.

-

Docking Execution: Run the docking simulation using a flexible-ligand, rigid-receptor algorithm (e.g., AutoDock Vina or Glide SP/XP).

-

Self-Validation Mechanism: Prior to screening novel indazole-4-carbaldehyde derivatives, extract and re-dock the native co-crystallized ligand. The protocol is strictly validated only if the Root Mean Square Deviation (RMSD) between the predicted docked pose and the experimental crystallographic pose is ≤ 2.0 Å.

Molecular Dynamics and Thermodynamic Validation

Static docking poses represent a single snapshot in time. To confirm that the functionalization at the C4-carbaldehyde position does not induce steric clashes that force the indazole core out of the hinge region over time, Molecular Dynamics (MD) simulations are mandatory. , ensuring that the predicted FBDD modifications yield stable complexes[6].

Protocol 3: MD Simulation and MM/GBSA Analysis

Causality: We employ an NPT ensemble (constant Number of particles, Pressure, and Temperature) for the production run because it accurately simulates the physiological density and pressure of the cellular environment, unlike NVT which can lead to artificial vacuum bubbles in the solvent box.

-

System Solvation & Neutralization: Immerse the docked indazole-kinase complex in an explicit TIP3P water box, ensuring a minimum buffer distance of 10 Å between the protein and the box edge. Neutralize the system by adding appropriate counter-ions (Na⁺/Cl⁻) to a physiological concentration of 0.15 M.

-

Parameterization: Assign the AMBER ff14SB force field for the protein and the General Amber Force Field (GAFF2) for the indazole derivative, utilizing AM1-BCC partial charges derived from the earlier QM steps.

-

Equilibration (NVT to NPT): Perform a 1 ns NVT equilibration to stabilize the temperature at 300 K using a Langevin thermostat, followed by a 1 ns NPT equilibration to stabilize pressure at 1 bar using a Berendsen barostat.

-

Production Run: Execute a 100 ns unconstrained production run.

-

Self-Validation Mechanism: Extract the trajectory and calculate the RMSD of the protein backbone and the heavy atoms of the indazole ligand. The system is validated if the protein RMSD plateaus (fluctuations < 0.5 Å) after the initial 20 ns. A continuously rising ligand RMSD (> 3.0 Å) invalidates the docking pose, indicating the ligand has dissociated from the hinge region.

Quantitative Structure-Activity Relationship (QSAR) & ADMET

Following thermodynamic validation, the optimized indazole-4-carbaldehyde derivatives must be evaluated for their pharmacokinetic viability. have demonstrated robust predictive accuracy (e.g., r²=0.9512) for indazole derivatives[6].

In silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiling is utilized to confirm favorable pharmacokinetic attributes, specifically screening for glutathione (GSH) liabilities or reactive metabolite formation that can occasionally arise from heavily substituted aromatic rings[3][6].

References

- Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. Longdom Publishing.

- Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. PubMed / NIH.

- Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC / NIH.

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI.

- Full article: Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Taylor & Francis.

- Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy.

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives [mdpi.com]

- 6. longdom.org [longdom.org]

A Technical Guide to the Solubility of 5-methyl-1H-indazole-4-carbaldehyde in Polar Aprotic Solvents: Theoretical Principles and Experimental Determination

Executive Summary

5-methyl-1H-indazole-4-carbaldehyde is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery, primarily serving as a key intermediate in the synthesis of complex bioactive molecules, including kinase inhibitors. The solubility of this compound in various solvent systems is a critical physicochemical parameter that dictates its utility in synthetic reactions, its formulation potential, and its subsequent purification and handling. This guide provides a comprehensive overview of the principles governing the solubility of 5-methyl-1H-indazole-4-carbaldehyde in polar aprotic solvents and presents a detailed, field-proven protocol for its experimental determination. By combining theoretical insights with a robust, self-validating methodology, this document serves as an essential resource for researchers, chemists, and formulation scientists working with this important scaffold.

Introduction: The Pivotal Role of Solubility in Drug Development

In the trajectory of drug discovery and development, understanding the solubility of a new chemical entity (NCE) is a foundational requirement.[1] Solubility impacts every stage, from initial synthesis and screening to final formulation and in vivo behavior.[2] For a synthetic intermediate like 5-methyl-1H-indazole-4-carbaldehyde, solubility in organic solvents is paramount for:

-

Reaction Kinetics and Yield: Ensuring the compound remains in solution allows for homogenous reaction conditions, which is crucial for achieving optimal reaction rates and maximizing product yield.

-

Purification Efficiency: Solubility dictates the choice of solvent systems for crystallization, chromatography, and extraction, directly influencing the purity of the final compound.

-

Compound Handling and Storage: Preparing stock solutions for high-throughput screening or further synthetic steps requires accurate solubility data to ensure concentration integrity and prevent precipitation.[3]

This guide focuses specifically on polar aprotic solvents, a class of solvents widely used in organic synthesis and pharmaceutical processes due to their ability to dissolve a broad range of compounds and their unique reaction-mediating properties.[4][5]

Theoretical Framework: Molecular Interactions in Polar Aprotic Systems

The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy released from solute-solvent interactions must overcome the energy required to break apart the solute's crystal lattice and the solvent's intermolecular forces.

2.1. Characteristics of Polar Aprotic Solvents

Polar aprotic solvents are characterized by molecules with significant dipole moments and high dielectric constants, but they lack acidic protons (i.e., hydrogen atoms bonded to highly electronegative atoms like oxygen or nitrogen).[4][6] Common examples relevant to this guide include:

-

Dimethyl Sulfoxide (DMSO)

-

N,N-Dimethylformamide (DMF)

-

Acetonitrile (ACN)

-

Acetone

These solvents are effective at solvating polar molecules and ions without participating in hydrogen bonding as donors.[6]

2.2. Solute-Solvent Interactions

The 5-methyl-1H-indazole-4-carbaldehyde molecule possesses several key structural features that influence its interaction with polar aprotic solvents:

-

A Polar Heterocyclic Ring System: The indazole core contains nitrogen atoms and an aromatic system, creating a significant dipole moment.

-

A Hydrogen Bond Donor: The N-H group on the indazole ring can act as a hydrogen bond donor.

-

Hydrogen Bond Acceptors: The nitrogen atoms in the ring and the oxygen atom of the aldehyde group can act as hydrogen bond acceptors.

-

An Aldehyde Group: This electron-withdrawing group contributes to the molecule's overall polarity.

In a polar aprotic solvent, the primary forces driving the solvation of 5-methyl-1H-indazole-4-carbaldehyde are strong dipole-dipole interactions. The positive end of the solvent's dipole aligns with the electron-rich regions of the solute (e.g., the nitrogen and oxygen atoms), while the negative end of the solvent's dipole interacts with the electron-deficient regions (e.g., the N-H proton).

Caption: Molecular interactions between the solute and a polar aprotic solvent.

Experimental Protocol: Thermodynamic Solubility Determination via the Saturation Shake-Flask Method

To ensure accuracy and reproducibility, the gold standard for determining thermodynamic solubility is the Saturation Shake-Flask method.[7][8] This method measures the equilibrium concentration of a compound in a given solvent at a specific temperature.[8] The following protocol is a self-validating system designed for robustness.

3.1. Rationale for Method Selection

The shake-flask method is chosen over kinetic or high-throughput methods because it allows the system to reach true thermodynamic equilibrium, providing the most accurate and reliable measure of a compound's maximum solubility.[2][7] This is critical for building robust models and making informed decisions in later development stages.

3.2. Materials and Equipment

-

Solute: 5-methyl-1H-indazole-4-carbaldehyde (purity >98%)

-

Solvents: HPLC-grade DMSO, DMF, Acetonitrile, Acetone

-

Equipment:

-

Analytical balance (4-decimal place)

-

Glass vials (e.g., 4 mL) with screw caps

-

Orbital shaker with temperature control

-

Centrifuge capable of holding the vials

-

Calibrated pipettes

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

3.3. Step-by-Step Methodology

-

Preparation of Vials:

-

Action: Add an excess amount of 5-methyl-1H-indazole-4-carbaldehyde to a series of pre-weighed glass vials. An amount sufficient to ensure a visible solid remains after equilibration (e.g., 5-10 mg) is typically adequate.

-

Causality: Adding an excess of solid is the cornerstone of this method; it ensures that the solution becomes saturated and remains in equilibrium with the solid phase throughout the experiment.[7]

-

-

Solvent Addition and Equilibration:

-

Action: Accurately add a known volume (e.g., 2 mL) of the desired polar aprotic solvent to each vial. Seal the vials tightly.

-

Action: Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (typically 24 to 48 hours).

-

Causality: Continuous agitation ensures intimate contact between the solid and the solvent, accelerating the dissolution process to reach equilibrium. A 24-48 hour period is generally sufficient for most compounds to achieve a stable saturation point.[1] The constant temperature is critical as solubility is highly temperature-dependent.

-

-

Phase Separation:

-

Action: After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 1 hour to allow for sedimentation of the excess solid.

-

Action: Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining solid.

-

Causality: This step is crucial for cleanly separating the saturated supernatant from the undissolved solid without disturbing the equilibrium. Inadequate separation is a common source of error, leading to artificially high solubility values.

-

-

Sample Analysis (Quantification):

-

Action: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean HPLC vial.

-

Causality: Filtration removes any fine particulate matter that could interfere with the analysis and ensures that only the dissolved compound is measured.

-

Action: Dilute the filtered sample with a suitable mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.

-

Action: Analyze the diluted sample by HPLC with a validated method to determine the concentration of the dissolved solute.

-

Causality: HPLC is the preferred analytical tool due to its high specificity and ability to separate the analyte from any potential impurities or degradation products, ensuring an accurate quantification.[7]

-

Caption: Experimental workflow for the Saturation Shake-Flask method.

Data Presentation and Interpretation

The results from the experimental protocol should be meticulously recorded. The final solubility values are typically expressed in mass/volume (e.g., mg/mL) or molarity (mol/L).

Table 1: Solubility of 5-methyl-1H-indazole-4-carbaldehyde in Polar Aprotic Solvents at 25 °C

| Polar Aprotic Solvent | Dielectric Constant (ε) | Dipole Moment (μ, D) | Measured Solubility (mg/mL) | Measured Solubility (mol/L) |

| Dimethyl Sulfoxide (DMSO) | 47.2 | 3.96 | [Experimental Value] | [Calculated Value] |

| N,N-Dimethylformamide (DMF) | 36.7 | 3.82 | [Experimental Value] | [Calculated Value] |

| Acetonitrile (ACN) | 37.5 | 3.92 | [Experimental Value] | [Calculated Value] |

| Acetone | 20.7 | 2.88 | [Experimental Value] | [Calculated Value] |

Interpreting the Data: The data collected will allow for a direct comparison of solubility across different polar aprotic solvents. It is generally expected that solvents with higher polarity (dielectric constant and dipole moment), such as DMSO and DMF, will exhibit higher solvating power for a polar molecule like 5-methyl-1H-indazole-4-carbaldehyde. However, specific molecular interactions and steric effects can lead to non-linear trends, reinforcing the necessity of empirical determination.

Conclusion

While theoretical principles provide a valuable framework for predicting solubility trends, accurate and reliable data for critical compounds like 5-methyl-1H-indazole-4-carbaldehyde can only be obtained through rigorous experimental measurement. The Saturation Shake-Flask method, coupled with specific HPLC quantification, represents the most trustworthy approach for determining thermodynamic solubility. The protocol and insights provided in this guide equip researchers and drug development professionals with the necessary tools to generate high-quality solubility data, enabling more efficient synthetic planning, robust formulation development, and ultimately, the accelerated discovery of new therapeutics.

References

-

A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. (n.d.). ResearchGate. [Link]

-

Gray, V. A. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

-

Compound solubility measurements for early drug discovery. (2022). Computational Chemistry, Chemspace. [Link]

-

Persson, A. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

Prioritised substance group: Aprotic solvents. (n.d.). HBM4EU. [Link]

-

Prashanth, K., et al. (2021). An overview of green solvents for the sustainable synthesis of high-performance polymers. Green Chemistry. [Link]

-

Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]

Sources

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. lifechemicals.com [lifechemicals.com]

- 4. hbm4eu.eu [hbm4eu.eu]

- 5. uvadoc.uva.es [uvadoc.uva.es]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

thermodynamic stability of 5-methyl-1H-indazole-4-carbaldehyde

Thermodynamic Stability and Conformational Dynamics of 5-Methyl-1H-indazole-4-carbaldehyde: A Technical Guide

Executive Summary

For drug development professionals and synthetic chemists, understanding the thermodynamic stability of highly substituted indazoles is critical. 5-Methyl-1H-indazole-4-carbaldehyde (CAS: 1783447-39-1) presents a complex thermodynamic landscape governed by two primary forces: the annular tautomerism of the indazole core and the severe steric dynamics between the ortho-positioned 4-carbaldehyde and 5-methyl groups. As a Senior Application Scientist, I have structured this whitepaper to decode the causality behind these thermodynamic properties and provide self-validating experimental workflows for their quantification.

Mechanistic Foundations of Thermodynamic Stability

The 1H vs. 2H Annular Tautomeric Equilibrium

Indazoles exist in a dynamic equilibrium between two annular tautomers: the 1H-indazole and the 2H-indazole forms[1]. The is overwhelmingly dictated by the preservation of aromaticity.

-

The 1H-Tautomer: Adopts a fully delocalized, benzenoid aromatic structure. This form is the global thermodynamic minimum[2].

-

The 2H-Tautomer: Adopts a quinonoid structure, which disrupts the π-electron delocalization of the fused benzene ring. This loss of resonance energy penalizes the 2H form by approximately +3.6 to +5.3 kcal/mol in the gas phase[2][3].

While polar solvents (like DMSO or water) can stabilize the higher dipole moment of the 2H-tautomer, the 1H-form remains the predominant species in solution[1][3]. In the context of drug-target binding, this energy gap dictates that the 1H-tautomer is the biologically active conformer unless the receptor pocket provides >4 kcal/mol of compensatory hydrogen-bonding stabilization to the 2H-form.

Ortho-Substituent Effects: The Steric Clash

The thermodynamic stability of this specific molecule is further complicated by the ortho-relationship of the substituents at C4 and C5. The van der Waals radius of the 5-methyl group (~2.0 Å) directly impinges on the rotational freedom of the 4-carbaldehyde group[4].

-

Conformational Locking: To minimize steric repulsion, the aldehyde group is thermodynamically forced into an anti conformation, where the carbonyl oxygen points away from the methyl group.

-

Electronic Decoupling: If the steric clash forces the aldehyde out of the plane of the benzenoid ring, the π-conjugation between the carbonyl and the aromatic system is broken. This increases the internal energy of the molecule and subtly shifts the pKa of the N1-H proton by altering the electron-withdrawing capacity of the aldehyde[4].

Quantitative Thermodynamic Data

The following table synthesizes the thermodynamic energy differences (ΔE, ΔH, ΔG) between the 1H and 2H tautomers of the indazole core, derived from high-level ab initio and Density Functional Theory (DFT) calculations[1][2][3][5].

| Method / Level of Theory | Phase | ΔE (1H → 2H) | ΔG (1H → 2H) | Causality / Structural Impact |

| MP2 / 6-31G | Gas | +3.6 kcal/mol | +4.1 kcal/mol | Baseline quinonoid penalty[2]. |

| B3LYP / 6-311++G(d,p) | Gas | +5.3 kcal/mol | +4.8 kcal/mol | Diffuse functions capture lone-pair repulsion accurately[3]. |

| MP2 / 6-31G | Aqueous (SMD) | - | +4.1 kcal/mol | High dielectric partially offsets 2H dipole penalty[1]. |

| DFT B97X-D / 6-31G* | Solution | +4.46 kcal/mol | - | Dictates >100:1 regioselectivity in N-alkylation reactions[6]. |

Visualizing the Thermodynamic Logic

The following diagram maps the thermodynamic energy landscape, illustrating how tautomerism and steric conformation dictate the stability of 5-methyl-1H-indazole-4-carbaldehyde.

Caption: Thermodynamic energy landscape of 5-methyl-1H-indazole-4-carbaldehyde.

Self-Validating Experimental Protocols

To rigorously determine the thermodynamic stability and conformational dynamics of this compound, researchers must employ orthogonal techniques. Below are field-proven, step-by-step methodologies.

Protocol 1: Computational DFT Workflow (Thermodynamic Profiling)

Why this works: Density Functional Theory (DFT) allows for the isolation of specific tautomers and conformers that exchange too rapidly to isolate experimentally. Using B3LYP with diffuse functions ensures accurate modeling of the highly polarizable nitrogen lone pairs[3][5].

-

Conformer Generation: Construct the 1H and 2H tautomers of 5-methyl-1H-indazole-4-carbaldehyde in silico. For each tautomer, generate the syn and anti rotamers of the 4-carbaldehyde group.

-

Geometry Optimization: Optimize all four structures using the B3LYP/6-311++G(d,p) level of theory.

-

Solvent Modeling: Apply the Solvation Model based on Density (SMD) using parameters for Water (ε = 78.3) and DMSO (ε = 46.8) to simulate physiological and assay conditions[7].

-

Frequency Calculation: Run a vibrational frequency calculation on the optimized geometries.

-

Self-Validation: Ensure zero imaginary frequencies exist. This confirms the structures are true thermodynamic minima, not transition states.

-

-

Data Extraction: Extract the Gibbs Free Energy (G) at 298.15 K. Calculate ΔG relative to the lowest energy state (1H-anti conformer).

Protocol 2: Variable-Temperature NMR (VT-NMR) for Conformational Dynamics

Why this works: At room temperature, the rotation of the aldehyde group may be fast on the NMR timescale, yielding an averaged signal. By cooling the sample in a highly coordinating solvent (DMSO-d6), the N1-H proton is locked via intermolecular hydrogen bonding, and the rotational barrier of the aldehyde can be quantified[3].

-

Sample Preparation: Dissolve 15 mg of 5-methyl-1H-indazole-4-carbaldehyde in 0.6 mL of anhydrous DMSO-d6. Seal in a high-quality 5 mm NMR tube flushed with argon to prevent moisture-induced tautomeric exchange.

-

Instrument Setup: Utilize a 500 MHz or higher NMR spectrometer equipped with a cryoprobe and variable temperature (VT) control unit.

-

Temperature Gradient: Acquire standard 1H spectra starting at 298 K. Step down the temperature in 10 K increments to 220 K, allowing 10 minutes of thermal equilibration at each step.

-

Line Shape Analysis: Monitor the aldehyde proton signal (typically ~10.0–10.5 ppm).

-

Self-Validation: As the temperature drops, the single aldehyde peak will broaden and eventually split into two distinct peaks representing the syn and anti conformers.

-

-

Barrier Calculation: Use the coalescence temperature ( Tc ) and the peak separation ( Δν ) to calculate the activation energy ( ΔG‡ ) for the rotational barrier using the Eyring equation.

References

-

Catalán, J., de Paz, J. L. G., & Elguero, J. "Importance of aromaticity on the relative stabilities of indazole annular tautomers: an ab initio study." Journal of the Chemical Society, Perkin Transactions 2 (1996): 57-60. URL:[Link]

-

Alkorta, I., et al. "Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones." Molecules 11, no. 6 (2006): 440-451. URL:[Link]

-

Dalinger, I. L., et al. "2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds." The Journal of Organic Chemistry 84, no. 14 (2019): 9051–9066. URL:[Link]

-

Dong, L., et al. "Mechanism of a Highly Selective N2 Alkylation of Indazole." WuXi Biology (2022). URL:[Link]

-

Archana, S. D., et al. "3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde." IUCrData 7, Pt 9 (2022). URL:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Importance of aromaticity on the relative stabilities of indazole annular tautomers: an ab initio study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. wuxibiology.com [wuxibiology.com]

- 7. cjcp.ustc.edu.cn [cjcp.ustc.edu.cn]

spectroscopic characterization of 5-methyl-1H-indazole-4-carbaldehyde

An In-depth Technical Guide to the Spectroscopic Characterization of 5-methyl-1H-indazole-4-carbaldehyde

Abstract

This technical guide provides a comprehensive framework for the , a heterocyclic compound of interest in medicinal chemistry and materials science.[1] Due to the limited availability of consolidated public data for this specific molecule, this document synthesizes foundational spectroscopic principles with data from structurally analogous compounds to present a robust, predictive analysis. We will explore the expected outcomes from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy. The methodologies and interpretations detailed herein are designed to serve as a self-validating system for researchers engaged in the synthesis and verification of this and related indazole derivatives.

Introduction: The Structural Imperative of Indazoles

The indazole scaffold is a privileged bicyclic heteroaromatic system that is a cornerstone in the development of therapeutic agents. The specific substitution pattern, such as in 5-methyl-1H-indazole-4-carbaldehyde, dictates the molecule's steric and electronic properties, which in turn govern its biological activity and material characteristics. Therefore, unambiguous structural confirmation is not merely a procedural step but a fundamental requirement for meaningful research.

Spectroscopic analysis provides a non-destructive, detailed view of the molecular architecture. Each technique offers a unique piece of the structural puzzle: NMR elucidates the carbon-hydrogen framework and connectivity, IR identifies functional groups, MS confirms molecular weight and elemental composition, and UV-Vis reveals the electronic conjugation system.[2] This guide will explain the causality behind the expected spectroscopic signals, providing a logical pathway for structural verification.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the following atom numbering scheme will be used for 5-methyl-1H-indazole-4-carbaldehyde.

Caption: A logical workflow for complete NMR-based structure elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. [2][3]

Experimental Protocol: FTIR-ATR

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Collect the spectrum, typically in the range of 4000-600 cm⁻¹.

Predicted IR Absorption Bands

The IR spectrum serves as a molecular "fingerprint" and is excellent for confirming the presence of key functional groups.

Table 3: Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3300 - 3100 | N-H Stretch | Indazole N-H | This broad absorption is characteristic of the N-H bond in the indazole ring. [4][5] |

| 3100 - 3000 | C-H Stretch | Aromatic C-H | Characteristic stretching vibrations for sp² C-H bonds. |

| 2980 - 2850 | C-H Stretch | Methyl & Aldehyde C-H | Includes symmetric and asymmetric stretches of the methyl group and the characteristic, often weaker, aldehyde C-H stretch. |

| 1700 - 1660 | C=O Stretch | Aldehyde Carbonyl | This strong, sharp absorption is a definitive marker for the aldehyde. Its exact position is sensitive to conjugation. For conjugated aldehydes like this one, the frequency is lower than for aliphatic aldehydes. Related indazole aldehydes show this band around 1660-1680 cm⁻¹. [4][6] |

| 1620 - 1450 | C=C & C=N Stretch | Aromatic Rings | These absorptions correspond to the stretching vibrations within the fused bicyclic aromatic system. |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and elemental formula of a compound, which is one of the most critical pieces of data for identity confirmation. [7]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and clearly observe the molecular ion.

-

Analysis: Analyze the ions using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap.

-

Data Interpretation: Determine the mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode) and compare it to the calculated theoretical mass.

Predicted Mass Spectrum Data

-

Molecular Formula: C₉H₈N₂O

-

Calculated Monoisotopic Mass: 160.0637 g/mol

-

Predicted HRMS (ESI+): Expect a prominent ion at m/z 161.0710, corresponding to the protonated molecule [C₉H₉N₂O]⁺. The high resolution of the instrument allows this measured mass to be used to confirm the elemental formula with high confidence.

-

Predicted HRMS (ESI-): Expect an ion at m/z 159.0564, corresponding to the deprotonated molecule [C₉H₇N₂O]⁻. [4][6]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. [8][9]

Experimental Protocol: UV-Vis

-

Solvent Selection: Dissolve the sample in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

-

Sample Preparation: Prepare a dilute solution of the compound to ensure the absorbance falls within the linear range of the spectrophotometer (typically < 1.5 AU).

-

Data Acquisition: Scan the sample across the UV-Vis range (e.g., 200-600 nm) to identify the wavelength(s) of maximum absorbance (λmax).

Predicted UV-Vis Absorption

The UV-Vis spectrum of 5-methyl-1H-indazole-4-carbaldehyde is expected to be dominated by π → π* transitions within the conjugated aromatic system.

-

Expected λmax: The indazole ring itself is a strong chromophore. The addition of a conjugated carbaldehyde group will cause a bathochromic (red) shift to longer wavelengths compared to the parent indazole. [10]Structurally similar imidazole-carbaldehydes show strong absorption maxima in the 280-290 nm range. [11][12]Therefore, it is reasonable to predict a primary absorption band (λmax) for 5-methyl-1H-indazole-4-carbaldehyde in the 280-320 nm region. Additional absorptions at shorter wavelengths (~220-250 nm) corresponding to other transitions within the aromatic system are also likely.

Conclusion: A Multi-Technique Approach to Confirmation

The structural elucidation of 5-methyl-1H-indazole-4-carbaldehyde is achieved not by a single technique, but by the logical convergence of data from multiple spectroscopic methods. The predicted data presented in this guide forms a comprehensive checklist for verification. The observation of a strong C=O stretch in the IR, combined with the correct molecular weight from HRMS, provides initial confirmation. This is then unequivocally supported by a detailed NMR analysis, where every proton and carbon signal can be assigned, confirming the specific substitution pattern and completing the structural puzzle. This integrated, self-validating approach ensures the highest level of scientific integrity for researchers in the field.

References

-

Royal Society of Chemistry. (2016). Electronic Supplementary Information. Retrieved from [Link]

-